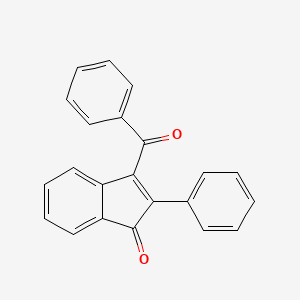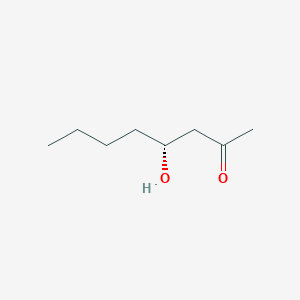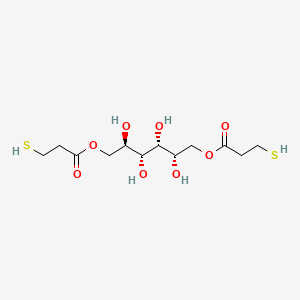
D-Glucitol, 1,6-bis(3-mercaptopropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol, 1,6-bis(3-mercaptopropanoate): is a chemical compound known for its unique structure and properties. It is derived from D-glucitol, also known as sorbitol, which is a sugar alcohol. The compound features two 3-mercaptopropanoate groups attached to the 1 and 6 positions of the D-glucitol molecule. This modification imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol, 1,6-bis(3-mercaptopropanoate) typically involves the esterification of D-glucitol with 3-mercaptopropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of D-Glucitol, 1,6-bis(3-mercaptopropanoate) follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), are often employed to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucitol, 1,6-bis(3-mercaptopropanoate) undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Applications De Recherche Scientifique
Chemistry: D-Glucitol, 1,6-bis(3-mercaptopropanoate) is used as a building block in organic synthesis.
Biology: In biological research, the compound is used to study thiol-disulfide exchange reactions, which are crucial in protein folding and redox signaling .
Medicine: It is also explored for its antioxidant properties .
Industry: In the industrial sector, D-Glucitol, 1,6-bis(3-mercaptopropanoate) is used in the production of polymers and coatings. Its thiol groups can form cross-links, enhancing the mechanical properties of materials .
Mécanisme D'action
The mechanism of action of D-Glucitol, 1,6-bis(3-mercaptopropanoate) involves its thiol groups, which can undergo redox reactions and form disulfide bonds. These interactions are crucial in various biochemical processes, including enzyme activity regulation and cellular signaling pathways. The compound’s ability to form stable conjugates with other molecules also plays a significant role in its applications in drug delivery and material science .
Comparaison Avec Des Composés Similaires
D-Glucitol, 1,6-bis(2-mercaptoacetate): Similar structure but with 2-mercaptoacetate groups.
D-Glucitol, 1,6-bis(4-mercaptobutanoate): Similar structure but with 4-mercaptobutanoate groups.
Uniqueness: D-Glucitol, 1,6-bis(3-mercaptopropanoate) is unique due to the specific positioning of the 3-mercaptopropanoate groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise control over thiol group reactivity and stability .
Propriétés
Numéro CAS |
68928-46-1 |
|---|---|
Formule moléculaire |
C12H22O8S2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(3-sulfanylpropanoyloxy)hexyl] 3-sulfanylpropanoate |
InChI |
InChI=1S/C12H22O8S2/c13-7(5-19-9(15)1-3-21)11(17)12(18)8(14)6-20-10(16)2-4-22/h7-8,11-14,17-18,21-22H,1-6H2/t7-,8+,11-,12-/m1/s1 |
Clé InChI |
LQOOOJZQVCKCNK-IWXIMVSXSA-N |
SMILES isomérique |
C(CS)C(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCS)O)O)O)O |
SMILES canonique |
C(CS)C(=O)OCC(C(C(C(COC(=O)CCS)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
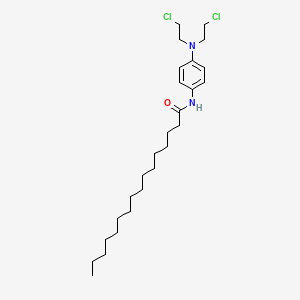
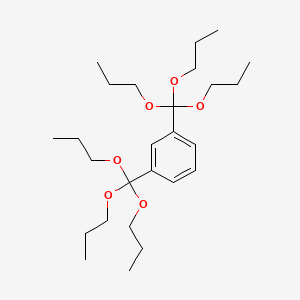
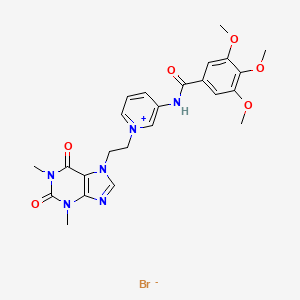

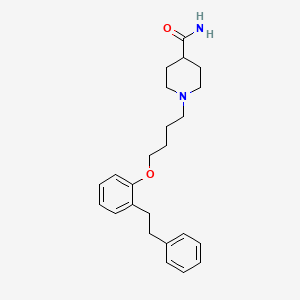

![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
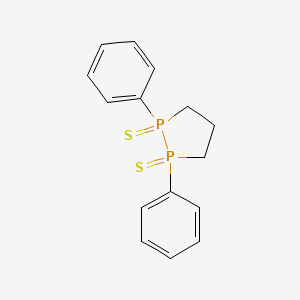
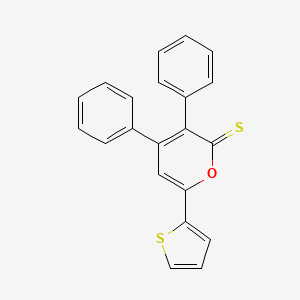

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
